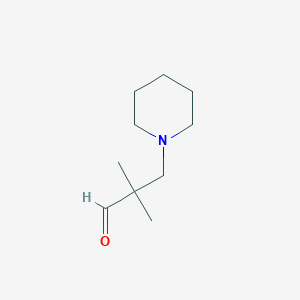
2,2-Dimethyl-3-(piperidin-1-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted melting point of “this compound” is 39.96°C, and its predicted boiling point is approximately 240.1°C at 760 mmHg . The compound has a predicted density of 0.9 g/cm³ and a refractive index of n20D 1.46 .科学的研究の応用
Sigma Receptor Binding and Activity
Research on derivatives of piperidines, including those with modifications similar to 2,2-Dimethyl-3-(piperidin-1-yl)propanal, has been focused on their binding affinity and selectivity towards sigma receptors, which are implicated in several biological processes and diseases. For instance, methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives has been explored for selective binding and activity at the sigma(1) receptor. These compounds have shown potential in PET experiments and demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005). Similarly, N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine have been identified as highly potent and selective sigma1 or sigma2 ligands, which could be useful in the development of new therapeutic agents (Berardi et al., 1998).
Gastrointestinal Motility Disorders
The quest for peripherally selective opioid antagonists led to the discovery of compounds within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines class. These compounds, through altering the size and polarity of the N-substituent, have shown high affinity for opioid receptors and potent antagonist activity, making them suitable for clinical investigation in GI motility disorders (Zimmerman et al., 1994).
Corrosion Inhibition
In materials science, cadmium(II) Schiff base complexes, involving ligands such as 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have been studied for their corrosion inhibition properties on mild steel. These complexes, particularly those with azide, have shown promising results in protecting mild steel surfaces from corrosion, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).
Safety and Hazards
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is classified with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2,2-dimethyl-3-piperidin-1-ylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOLCOPMYXCKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
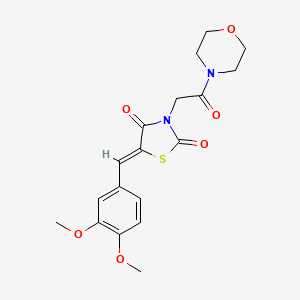
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)
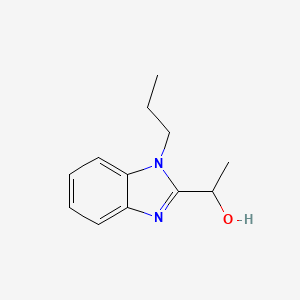
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
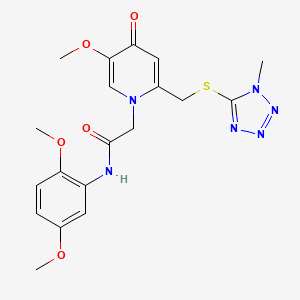
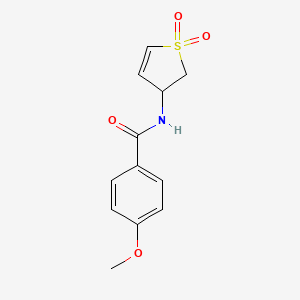

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)
